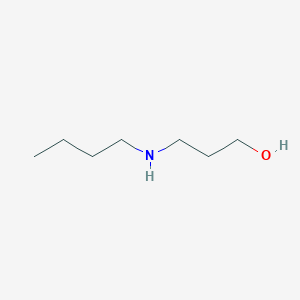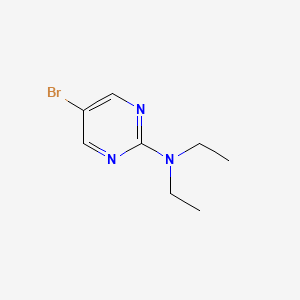![molecular formula C8H18N2O B1276540 2-[3-(アミノメチル)ピペリジン-1-イル]エタノール CAS No. 915921-37-8](/img/structure/B1276540.png)
2-[3-(アミノメチル)ピペリジン-1-イル]エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[3-(Aminomethyl)piperidin-1-yl]ethanol" is a piperidine derivative with potential relevance in medicinal chemistry due to its structural similarity to various piperidine alkaloids. Piperidine alkaloids are a class of compounds known for their presence in many pharmaceuticals and natural products. The structure of the compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and it is substituted at the second position with an aminomethyl group and an ethanol moiety.
Synthesis Analysis
The synthesis of piperidine alkaloids, including those with 1,2- and 1,3-amino alcohol units, can be achieved through a regio- and stereoselective oxymercuration–demercuration process starting from l-pipecolinic acid . This method allows for the efficient production of 2-substituted piperidine alkaloids and their analogues. The protecting-group-directed strategy ensures the control over the regio- and stereochemical outcomes of the synthesis.
Molecular Structure Analysis
The molecular structure of "2-[3-(Aminomethyl)piperidin-1-yl]ethanol" is characterized by the presence of a piperidine ring, which is a common scaffold in many bioactive molecules. The aminomethyl group at the 2-position of the piperidine ring introduces a secondary amine, which is a functional group that can engage in various chemical reactions and form bonds with other molecules. The ethanol side chain adds hydrophilicity to the molecule, which can influence its solubility and interaction with biological targets.
Chemical Reactions Analysis
The presence of the amino and hydroxyl groups in "2-[3-(Aminomethyl)piperidin-1-yl]ethanol" allows for a variety of chemical reactions. For instance, the amino group can participate in the formation of amides, ureas, and other nitrogen-containing compounds. The hydroxyl group can be involved in esterification, etherification, and other reactions typical for alcohols. The piperidine ring itself can undergo various transformations, such as N-alkylation, ring expansion, and functionalization at different positions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-[3-(Aminomethyl)piperidin-1-yl]ethanol" would be influenced by its functional groups and molecular structure. The compound is expected to have moderate polarity due to the presence of the hydroxyl and amino groups, which would also enable hydrogen bonding with solvents or biological molecules. The piperidine ring contributes to the rigidity of the molecule, which can affect its conformational stability and interactions with enzymes or receptors. The compound's solubility, boiling point, melting point, and other physicochemical properties would be determined by its exact structure and substituents.
科学的研究の応用
- デュアルキナーゼ阻害剤: 研究者らは、クリゾチニブ耐性アナプラズマティックリンパ腫キナーゼ(ALK)およびc-ros癌遺伝子1キナーゼ(ROS1)などの臨床的に関連する標的に対するデュアル阻害を示す、2-[3-(アミノメチル)ピペリジン-1-イル]エタノールを含む一連の2-アミノ-4-(1-ピペリジン)ピリジン誘導体を設計しました。 これらの誘導体は、クリゾチニブ耐性アナプラズマティックリンパ腫キナーゼ(ALK)およびc-ros癌遺伝子1キナーゼ(ROS1)などの臨床的に関連する標的に対するデュアル阻害を示します 。これは、それらを新規抗癌剤の開発のための潜在的な候補にします。
- ビルディングブロック: 研究者は、2-[3-(アミノメチル)ピペリジン-1-イル]エタノールを有機合成におけるビルディングブロックとして使用できます。 そのアミノ基は、さらなる官能基化を可能にし、より複雑な分子の構築に役立ちます .
医薬品化学と創薬
有機合成と触媒作用
Safety and Hazards
将来の方向性
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
作用機序
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound has a molecular weight of 158.24 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
生化学分析
Biochemical Properties
2-[3-(Aminomethyl)piperidin-1-yl]ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of 2-[3-(Aminomethyl)piperidin-1-yl]ethanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-[3-(Aminomethyl)piperidin-1-yl]ethanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Aminomethyl)piperidin-1-yl]ethanol can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2-[3-(Aminomethyl)piperidin-1-yl]ethanol can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of 2-[3-(Aminomethyl)piperidin-1-yl]ethanol vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity . At high doses, it can lead to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range produces maximal beneficial effects without toxicity.
Metabolic Pathways
2-[3-(Aminomethyl)piperidin-1-yl]ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . These interactions can affect metabolic flux and the levels of various metabolites. The compound can also influence the activity of coenzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, 2-[3-(Aminomethyl)piperidin-1-yl]ethanol is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing cellular responses.
Subcellular Localization
The subcellular localization of 2-[3-(Aminomethyl)piperidin-1-yl]ethanol is critical for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Its localization can also affect its interactions with other biomolecules and its overall function.
特性
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-6-8-2-1-3-10(7-8)4-5-11/h8,11H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPMDMYEWWAVSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424392 |
Source


|
| Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-37-8 |
Source


|
| Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)


![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)






